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Abstract
Gyromitrin, a mycotoxin found in several species of the fungal genus Gyromitra, notably the

false morel (Gyromitra esculenta), is a volatile and heat-labile compound with significant

toxicological implications. This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, synthesis, and biological activities of

gyromitrin. It is intended to serve as a detailed resource for researchers, scientists, and

professionals in drug development interested in the study of this toxin. The document includes

structured tables of quantitative data, detailed experimental protocols for its extraction,

analysis, and toxicological evaluation, and visualizations of its metabolic and toxic pathways to

facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Physicochemical Properties
Gyromitrin is chemically known as N′-ethylidene-N-methylformohydrazide.[1][2][3] Its chemical

formula is C₄H₈N₂O, and it has a molar mass of 100.12 g/mol .[3] The molecule features a

hydrazone functional group, which is susceptible to hydrolysis, particularly under acidic

conditions.[4] This instability is a key factor in its toxicity, as it readily converts to the highly toxic

metabolite, monomethylhydrazine (MMH).[4][5]
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A summary of the key physicochemical properties of gyromitrin is presented in Table 1.

Gyromitrin is a colorless liquid at room temperature, is soluble in water and various organic

solvents, and is sensitive to air oxidation and hydrolysis by both acids and alkalis.[1][6]

Table 1: Physicochemical Properties of Gyromitrin

Property Value Reference(s)

IUPAC Name
N′-ethylidene-N-

methylformohydrazide
[3]

Chemical Formula C₄H₈N₂O [3]

Molar Mass 100.12 g/mol [3]

Appearance Colorless liquid [6]

Boiling Point 143 °C (289 °F) [1]

Solubility Water-soluble [1]

Stability
Volatile, heat-labile, sensitive

to air oxidation and hydrolysis
[1][6]

Synthesis and Extraction
Chemical Synthesis of Gyromitrin
The first chemical synthesis of gyromitrin was reported in 1968.[3] The process involves a

two-step reaction. First, methylhydrazine is reacted with ethyl formate to produce N-methyl-N-

formylhydrazine. This intermediate is then condensed with acetaldehyde to yield gyromitrin.[3]

Experimental Protocol: Synthesis of Gyromitrin

Materials:

Methylhydrazine

Ethyl formate

Acetaldehyde
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Anhydrous diethyl ether

Anhydrous sodium sulfate

Round-bottom flask

Reflux condenser

Stirring apparatus

Distillation apparatus

Procedure:

Synthesis of N-methyl-N-formylhydrazine: In a round-bottom flask equipped with a reflux

condenser and a stirrer, slowly add methylhydrazine to an equimolar amount of ethyl formate

in anhydrous diethyl ether. The reaction is exothermic and should be controlled by external

cooling. After the initial reaction subsides, reflux the mixture for 2-3 hours to ensure complete

reaction.

Isolation of N-methyl-N-formylhydrazine: After cooling, remove the diethyl ether by rotary

evaporation. The resulting crude N-methyl-N-formylhydrazine can be purified by vacuum

distillation.

Synthesis of Gyromitrin: Dissolve the purified N-methyl-N-formylhydrazine in a suitable

solvent like anhydrous diethyl ether. Cool the solution in an ice bath and slowly add an

equimolar amount of freshly distilled acetaldehyde with constant stirring.

Purification of Gyromitrin: After the addition is complete, allow the reaction mixture to stir at

room temperature for an additional hour. Dry the solution over anhydrous sodium sulfate,

filter, and remove the solvent under reduced pressure to obtain crude gyromitrin. Further

purification can be achieved by vacuum distillation.

Characterization: Confirm the identity and purity of the synthesized gyromitrin using

spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Extraction of Gyromitrin from Gyromitra esculenta
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Gyromitrin can be extracted from fresh or dried false morel mushrooms. Due to its volatility

and instability, care must be taken during the extraction process to minimize loss.

Experimental Protocol: Extraction of Gyromitrin

Materials:

Fresh or dried Gyromitra esculenta mushrooms

Methanol or acetonitrile

Homogenizer or blender

Centrifuge

Rotary evaporator

Filter paper

Procedure:

Sample Preparation: Finely chop fresh mushrooms or grind dried mushrooms into a powder.

[5]

Extraction: Homogenize the prepared mushroom sample with methanol or acetonitrile (e.g.,

10 g of mushroom in 100 mL of solvent) for 5-10 minutes.[7]

Separation: Centrifuge the homogenate at approximately 4000 rpm for 15 minutes to pellet

the solid material.

Collection: Carefully decant the supernatant containing the extracted gyromitrin.

Concentration: Concentrate the extract under reduced pressure using a rotary evaporator at

a low temperature (below 40 °C) to avoid degradation of the toxin.

Further Purification (Optional): The crude extract can be further purified using techniques like

thin-layer chromatography (TLC) or column chromatography.[8]
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Toxicological Properties and Mechanism of Action
Gyromitrin itself is not the primary toxic agent. Upon ingestion, it is hydrolyzed in the acidic

environment of the stomach to form N-methyl-N-formylhydrazine (MFH) and subsequently

monomethylhydrazine (MMH).[4][9][10] MMH is a potent toxin that exerts its effects primarily on

the central nervous system and the liver.[9][10]

Acute Toxicity
The acute toxicity of gyromitrin, as measured by the median lethal dose (LD50), varies

significantly across different animal species. A summary of reported LD50 values is provided in

Table 2.

Table 2: Acute Oral LD50 of Gyromitrin in Various Species

Species LD50 (mg/kg) Reference(s)

Mice 344 [1][2]

Rats 320 [1][2]

Rabbits 50-70 [1][2]

Humans (estimated) 20-50 (adults), 10-30 (children) [1]

Mechanism of Toxicity
The toxicity of gyromitrin is primarily attributed to its metabolite, MMH. The proposed

mechanism of action involves several pathways:

Inhibition of GABA Synthesis: MMH reacts with pyridoxal-5-phosphate, the active form of

vitamin B6, which is a crucial cofactor for the enzyme glutamic acid decarboxylase.[9] This

enzyme is responsible for the synthesis of the inhibitory neurotransmitter gamma-

aminobutyric acid (GABA). Inhibition of GABA synthesis leads to a state of neuronal

hyperexcitability, resulting in neurological symptoms such as seizures.[9]

Hepatotoxicity: The metabolism of MFH in the liver by cytochrome P450 enzymes can

generate reactive intermediates, including methyl radicals, which can lead to lipid
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peroxidation and hepatocellular necrosis.[10][11] This results in liver damage, which can be

severe.[10]

The metabolic and toxic pathways of gyromitrin are illustrated in the following diagrams.

Gyromitrin
(N'-ethylidene-N-methylformohydrazide) N-methyl-N-formylhydrazine (MFH)Hydrolysis (Stomach Acid) Monomethylhydrazine (MMH)

(Active Toxin)
Hydrolysis

Click to download full resolution via product page

Caption: Metabolic pathway of gyromitrin to its toxic metabolite, monomethylhydrazine (MMH).

Central Nervous System Liver

MMH

Pyridoxal-5-Phosphate
(Active Vitamin B6)

Inhibits

GABA Synthesis

Required for

Neurological Symptoms
(Seizures, Dizziness)

Reduced GABA leads to

MFH

Cytochrome P450

Metabolized by

Reactive Intermediates
(Methyl Radicals)

Generates

Hepatotoxicity
(Liver Damage)

Causes

Click to download full resolution via product page

Caption: Signaling pathways of gyromitrin-induced neurotoxicity and hepatotoxicity.
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Experimental Protocols for Toxicological
Assessment
Acute Oral Toxicity Study in Mice (Adapted from OECD
Guideline 423)
This protocol outlines a procedure for determining the acute oral toxicity of gyromitrin in mice,

following the principles of the OECD Guideline 423 (Acute Toxic Class Method).[12][13]

Experimental Workflow
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Start: Select Starting Dose Level
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Caption: Experimental workflow for an acute oral toxicity study following OECD Guideline 423.

Materials:

Healthy, young adult female mice (e.g., Swiss Webster), 8-12 weeks old.
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Gyromitrin, of known purity.

Vehicle for dosing (e.g., sterile water or 0.9% saline).

Oral gavage needles.

Standard laboratory animal caging and diet.

Procedure:

Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days prior to

the study.

Fasting: Fast the animals overnight (withholding food but not water) before dosing.[14]

Dose Preparation: Prepare a solution or suspension of gyromitrin in the chosen vehicle at

the desired concentration.

Dosing: Administer a single oral dose of gyromitrin to a group of 3 female mice using a

gavage needle. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50,

300, 2000 mg/kg) based on any prior knowledge of the substance's toxicity.[12]

Observation: Observe the animals closely for the first 30 minutes, periodically during the first

24 hours, and daily thereafter for a total of 14 days.[14] Record all signs of toxicity, including

changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and

central nervous systems, and somatomotor activity and behavior pattern.

Stepwise Procedure:

If mortality is observed in 2 or 3 animals, the test is terminated, and the substance is

classified.

If one animal dies, the test is repeated with a new group of 3 animals at the same dose

level.

If no mortality is observed, the next dose level is administered to a new group of 3

animals.[13]
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Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized,

and a gross necropsy is performed.[14] Any animals that die during the study are also

necropsied.

Histopathological Examination of Liver Tissue
Materials:

Liver tissue samples from control and gyromitrin-treated animals.

10% neutral buffered formalin.

Ethanol (graded series: 70%, 80%, 95%, 100%).

Xylene.

Paraffin wax.

Microtome.

Glass slides.

Hematoxylin and eosin (H&E) stains.

Microscope.

Procedure:

Fixation: Immediately after collection, fix liver tissue samples in 10% neutral buffered

formalin for at least 24 hours.

Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene,

and embed in paraffin wax.

Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome.

Staining: Mount the sections on glass slides and stain with hematoxylin and eosin (H&E) for

general morphological evaluation.
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Microscopic Examination: Examine the stained sections under a light microscope to assess

for histopathological changes such as hepatocellular necrosis, fatty degeneration,

inflammation, and any other abnormalities.[15]

Analytical Methods for the Detection of Gyromitrin
Several analytical methods have been developed for the detection and quantification of

gyromitrin in various matrices, including mushrooms and biological samples. Gas

chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass

spectrometry (LC-MS/MS) are the most common techniques.[7][8][16]

GC-MS Analysis of Gyromitrin
This method often involves the hydrolysis of gyromitrin to MMH, followed by derivatization to a

more volatile and stable compound for GC-MS analysis.[16]

Experimental Protocol: GC-MS Analysis

Materials:

Mushroom extract or biological sample.

Hydrochloric acid (HCl).

Pentafluorobenzoyl chloride (derivatizing agent).

Organic solvent for extraction (e.g., hexane).

Gas chromatograph coupled with a mass spectrometer (GC-MS).

Procedure:

Hydrolysis: Acidify the sample extract with HCl and heat to hydrolyze gyromitrin to MMH.

Derivatization: Neutralize the solution and add pentafluorobenzoyl chloride to derivatize

MMH.

Extraction: Extract the derivatized MMH into an organic solvent like hexane.
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GC-MS Analysis: Inject the extract into the GC-MS system. A typical GC program would

involve a temperature ramp to separate the components, and the mass spectrometer would

be used for detection and identification based on the mass-to-charge ratio of the fragments.

LC-MS/MS Analysis of Gyromitrin
LC-MS/MS offers high sensitivity and specificity for the direct analysis of gyromitrin without the

need for derivatization.[7]

Experimental Protocol: LC-MS/MS Analysis

Materials:

Mushroom extract or biological sample.

Acetonitrile.

Water (HPLC grade).

Formic acid (optional, as a mobile phase modifier).

Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

Procedure:

Sample Preparation: Dilute the sample extract in the initial mobile phase.

LC Separation: Inject the sample onto a suitable LC column (e.g., a C18 reversed-phase

column). Use a gradient elution with a mobile phase consisting of water and acetonitrile

(often with a small amount of formic acid) to separate gyromitrin from other components.

MS/MS Detection: Introduce the eluent from the LC into the mass spectrometer. Use multiple

reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting

the precursor ion of gyromitrin and monitoring for specific product ions after fragmentation.

Conclusion
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Gyromitrin is a mycotoxin of significant interest due to its unique chemical properties and

potent toxicity. This technical guide has provided a detailed overview of its chemical structure,

properties, synthesis, and the mechanisms underlying its toxicity. The inclusion of detailed

experimental protocols for its extraction, analysis, and toxicological assessment is intended to

provide researchers with the necessary information to conduct further studies on this

compound. A thorough understanding of gyromitrin is crucial for public health, food safety, and

for advancing our knowledge in the fields of toxicology and drug development. The provided

diagrams of its metabolic and signaling pathways offer a visual framework for comprehending

its complex biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mmsl.cz [mmsl.cz]

2. researchgate.net [researchgate.net]

3. Gyromitrin | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. Formation of methylhydrazine from acetaldehyde N-methyl-N-formylhydrazone, a
component of Gyromitra esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]

5. gbif.org [gbif.org]

6. Tests for gyromitrin, a poisonous compound in false morel gyromitra esculenta - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. fda.gov [fda.gov]

8. biorxiv.org [biorxiv.org]

9. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

10. Liver injury by the false morel poison gyromitrin - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Chemical oxidation and metabolism of N-methyl-N-formylhydrazine. Evidence for
diazenium and radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b11726645?utm_src=pdf-body
https://www.benchchem.com/product/b11726645?utm_src=pdf-body
https://www.benchchem.com/product/b11726645?utm_src=pdf-custom-synthesis
http://mmsl.cz/pdfs/mms/2012/02/03.pdf
https://www.researchgate.net/publication/284155953_Gyromitrin_mushroom_toxin_of_Gyromitra_spp
https://pubchem.ncbi.nlm.nih.gov/compound/Gyromitrin
https://pubmed.ncbi.nlm.nih.gov/18281/
https://pubmed.ncbi.nlm.nih.gov/18281/
https://www.gbif.org/species/144093802
https://pubmed.ncbi.nlm.nih.gov/983341/
https://pubmed.ncbi.nlm.nih.gov/983341/
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.biorxiv.org/content/10.1101/2022.08.08.503034v1.full-text
https://www.ncbi.nlm.nih.gov/books/NBK470580/
https://pubmed.ncbi.nlm.nih.gov/473232/
https://pubmed.ncbi.nlm.nih.gov/1999305/
https://pubmed.ncbi.nlm.nih.gov/1999305/
https://www.researchgate.net/publication/373895537_OECD_GUIDELINES_FOR_ACUTE_ORAL_TOXICITY_STUDIES_AN_OVERVIEW
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11726645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

15. Biochemical and Histological Study of Rat Liver and Kidney Injury Induced by Cisplatin -
PMC [pmc.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Properties of Gyromitrin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11726645#gyromitrin-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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